molecular formula C8H6ClFO4S B1374971 Methyl 4-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1063733-16-3

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1374971
CAS No.: 1063733-16-3
M. Wt: 252.65 g/mol
InChI Key: OIDVZJLIQTVDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO4S and its molecular weight is 252.65 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(chlorosulfonyl)-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(chlorosulfonyl)-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(4-7(6)10)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDVZJLIQTVDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-16-3
Record name methyl 4-(chlorosulfonyl)-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Trifunctional Reagent

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. As a trifunctional building block, it incorporates three key chemical motifs onto a single aromatic scaffold: a highly reactive sulfonyl chloride, a strategically positioned fluorine atom, and a methyl ester. This unique combination makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures, particularly for creating libraries of novel sulfonamide derivatives for biological screening.

The sulfonyl chloride group serves as a robust electrophilic handle for coupling with a wide array of nucleophiles. The fluorine atom, a common feature in modern pharmaceuticals, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The methyl ester provides an additional site for chemical modification or can act as a stable protecting group for a carboxylic acid functionality. This guide provides an in-depth overview of the synthesis, core reactivity, applications, and safe handling of this potent synthetic intermediate.

Caption: Chemical Structure of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Physicochemical Properties and Identification

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and physical properties of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate are summarized below.

PropertyValue
IUPAC Name Methyl 4-(chlorosulfonyl)-2-fluorobenzoate
CAS Number 1063733-16-3
Molecular Formula C₈H₆ClFO₄S
Molecular Weight 252.65 g/mol
Appearance Typically an off-white to yellow solid
Purity >95% (as commonly supplied for research purposes)
Solubility Soluble in aprotic organic solvents like Dichloromethane, THF, DMF
SMILES COC(=O)C1=C(F)C=C(C=C1)S(=O)(=O)Cl
InChI Key Not readily available; specific to this isomer.

Note: Physical properties such as melting point are not consistently reported and may vary based on purity.

Synthesis and Mechanistic Rationale

The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and medicinal chemistry.[2] While multiple routes exist, the most direct and common laboratory-scale approach for preparing Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is through the electrophilic chlorosulfonation of the corresponding benzoate ester.

Proposed Synthetic Pathway: Chlorosulfonation

The synthesis initiates with a commercially available precursor, Methyl 2-fluorobenzoate. This substrate is subjected to electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

Rationale for Reagent Selection:

  • Chlorosulfonic Acid (ClSO₃H): This reagent serves as both the sulfonating agent and the source of chlorine, enabling a one-pot conversion of the aromatic C-H bond directly to the C-SO₂Cl bond. It is a powerful electrophile generator.[2]

  • Reaction Control: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid or undesired isomers.

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating character of the methoxycarbonyl group (albeit weakly deactivating due to the carbonyl) and the ortho-para directing fluorine atom guide the incoming chlorosulfonyl group primarily to the para position (position 4), which is sterically most accessible.

synthesis_workflow start Methyl 2-fluorobenzoate (Starting Material) process Chlorosulfonation Reaction (0-5 °C, Stirring) start->process reagent Chlorosulfonic Acid (ClSO₃H) (Excess) reagent->process quench Reaction Quenching (Pour onto ice) process->quench workup Workup (Extraction with DCM/EtOAc) quench->workup purify Purification (Crystallization or Chromatography) workup->purify product Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (Final Product) purify->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2-fluorobenzoate (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). A white precipitate should form.

  • Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to afford the pure Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Core Reactivity: The Sulfonyl Chloride Moiety

The synthetic utility of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is dominated by the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles.[3]

reactivity cluster_reactions Nucleophilic Substitution Reactions parent Methyl 4-(chlorosulfonyl)- 2-fluorobenzoate amine Primary/Secondary Amine (R₂NH) parent->amine + Base alcohol Alcohol (R'OH) parent->alcohol + Base water Water (H₂O) parent->water (Moisture) sulfonamide Sulfonamide Derivative amine->sulfonamide sulfonate_ester Sulfonate Ester Derivative alcohol->sulfonate_ester sulfonic_acid Sulfonic Acid Derivative (Hydrolysis Product) water->sulfonic_acid

Caption: Key nucleophilic substitution reactions of the sulfonyl chloride group.

Formation of Sulfonamides

The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Protocol Example: Synthesis of a Representative Sulfonamide
  • Dissolution: Dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq), either neat or as a solution in DCM.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired sulfonamide.

Applications in Drug Discovery and Development

The structural motifs within Methyl 4-(chlorosulfonyl)-2-fluorobenzoate make it a highly relevant building block for modern drug discovery programs.

  • Scaffold for Combinatorial Chemistry: The reactive sulfonyl chloride allows for the rapid generation of large libraries of sulfonamide compounds by coupling with diverse amine inputs. This enables efficient exploration of the structure-activity relationship (SAR) for a given biological target.[5]

  • Sulfonamides as Bioisosteres: The sulfonamide group is a well-established bioisostere for carboxylic acids and amides.[6][7] It can offer advantages such as improved metabolic stability, enhanced membrane permeability, and different hydrogen bonding patterns, which can lead to increased potency and selectivity.[7][8]

  • Role of Fluorine: The strategic placement of a fluorine atom is a key tactic in medicinal chemistry.[9] It can block sites of metabolism (metabolic blocking), increase binding affinity to target proteins through favorable electronic interactions, and modulate the pKa of nearby functional groups.[1][10] The use of such fluorinated building blocks is a dominant approach in drug discovery.[5][9]

Safety, Handling, and Storage

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and related sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.[11]

Hazard ClassGHS StatementPrecautionary Measures
Corrosion H314: Causes severe skin burns and eye damage.[12][13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
Irritation H335: May cause respiratory irritation.[12][13]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[14]
Reactivity Reacts with water (moisture) to release corrosive HCl gas.[11]P403+P233: Store in a well-ventilated place. Keep container tightly closed. Handle under an inert atmosphere (e.g., Nitrogen or Argon).[11]

Handling:

  • Always handle in a certified chemical fume hood.[11]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and vapors.[14]

  • Keep away from water and other sources of moisture to prevent decomposition.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12][13]

  • For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[12][13]

Conclusion

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a powerful and versatile intermediate for chemical synthesis. Its trifunctional nature provides medicinal chemists with a pre-fabricated scaffold that combines a highly reactive coupling site with key structural elements known to impart favorable drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of next-generation therapeutics.

References

  • Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(fluorosulfonyl)methyl]benzoate. Retrieved from [Link]

  • ACS Publications. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2025, August 6). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved from [Link]

  • Symeres. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Semantic Scholar. (2012, March 5). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 2-(CHLOROSULFONYL)BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its inherent reactivity, stemming from the electrophilic sulfonyl chloride moiety, is crucial for its synthetic utility. However, this reactivity also presents significant challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the factors influencing the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, its primary degradation pathways, and detailed recommendations for its optimal storage and handling to ensure its quality and integrity over time.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₈H₆ClFO₄S
Molecular Weight 252.65 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C

Note: Physical properties can vary slightly depending on the purity of the substance.

Core Stability Considerations and Degradation Pathways

The stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is primarily dictated by the reactivity of the sulfonyl chloride functional group. Two main degradation pathways are of concern: hydrolysis and thermal decomposition. The presence of a fluorine atom and a methyl ester group on the benzene ring modifies the electron density of the aromatic system, thereby influencing the reactivity of the sulfonyl chloride.

Hydrolytic Instability

The most significant factor affecting the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is its susceptibility to hydrolysis. The sulfonyl chloride group reacts readily with water to form the corresponding sulfonic acid and hydrochloric acid[1]. This reaction is typically irreversible and leads to a complete loss of the desired reactivity for subsequent synthetic steps.

Mechanism of Hydrolysis:

The hydrolysis of arylsulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. The reaction can be catalyzed by both acid and base. The presence of the electron-withdrawing fluorine atom and methyl ester group on the aromatic ring is expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

cluster_0 Hydrolysis of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Start Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Reaction Nucleophilic Attack on Sulfur Atom Start->Reaction Water H₂O (Moisture) Water->Reaction Products Methyl 2-fluoro-4-(sulfo)benzoate + Hydrochloric Acid (HCl) Reaction->Products

Figure 1: Primary degradation pathway of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate via hydrolysis.

The low solubility of some arylsulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in good yield[2]. However, for long-term storage, even atmospheric moisture is sufficient to cause significant degradation.

Thermal Decomposition

Potential Thermal Decomposition Pathway:

cluster_1 Thermal Decomposition Pathway Start Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Decomposition Extrusion of SO₂ Start->Decomposition Heat Δ (Heat) Heat->Decomposition Products Methyl 4-chloro-2-fluorobenzoate + Sulfur Dioxide (SO₂) Decomposition->Products

Figure 2: A potential thermal degradation pathway for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

It is crucial to avoid storing this compound at elevated temperatures to prevent the loss of material and the generation of potentially hazardous byproducts like SO₂ gas.

Recommended Storage Conditions

To maintain the integrity and purity of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, strict adherence to appropriate storage conditions is paramount.

ParameterRecommendationRationale
Temperature Store in a cool place. Recommended at 2-8 °C for long-term storage.Minimizes the rate of thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.
Container Keep container tightly closed and in a dry place.Protects from moisture ingress.
Light Store in a light-resistant container.While not explicitly documented as light-sensitive, protection from light is a good general practice for reactive intermediates.
Incompatible Materials Store away from water, strong oxidizing agents, strong bases, and alcohols.Prevents violent reactions and degradation. Sulfonyl chlorides can react exothermically with these substances.
Ventilation Store in a well-ventilated area.In case of accidental release, good ventilation helps to disperse potentially harmful vapors or decomposition products.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, a combination of long-term and accelerated stability studies, including forced degradation, is recommended.

Analytical Methodology

A stability-indicating analytical method is essential to accurately quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways[4][5][6][7].

Workflow for Forced Degradation Study:

cluster_2 Forced Degradation Experimental Workflow Start Sample of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Neutralization Neutralize/Quench (if necessary) Stress_Conditions->Neutralization Analysis Analyze by Stability-Indicating HPLC Method Neutralization->Analysis Peak_Purity Assess Peak Purity (e.g., with PDA detector) Analysis->Peak_Purity Identification Identify Degradation Products (e.g., LC-MS) Peak_Purity->Identification End Establish Degradation Profile Identification->End

Figure 3: A typical workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in a suitable inert solvent (e.g., acetonitrile).

  • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours in a calibrated oven.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

  • Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Use a photodiode array (PDA) detector to check for peak purity. Identify major degradation products using LC-MS.

Long-Term and Accelerated Stability Study Protocol

Long-term and accelerated stability studies provide data on the shelf-life and the impact of short-term excursions from the recommended storage conditions[8][9][10].

Storage Conditions (as per ICH guidelines):

  • Long-Term: 5 °C ± 3 °C

  • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

Protocol:

  • Packaging: Package the samples in containers that simulate the proposed commercial packaging.

  • Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of degradation products.

  • Data Evaluation: Evaluate the data for any significant changes in the quality of the substance over time.

Handling and Safety Precautions

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Spill Response: In case of a spill, avoid direct contact. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is critically dependent on the exclusion of moisture and storage at low temperatures. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, with thermal decomposition being a concern at elevated temperatures. By implementing the recommended storage and handling procedures, and by conducting thorough stability studies, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, leading to more reliable and reproducible synthetic outcomes.

References

  • Eureka. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

  • ICH. (2009). Q1E Evaluation for Stability Data. European Medicines Agency. Retrieved from [Link]

  • Rennison, T., et al. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 17(8), 1053-1060. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-55.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(2), 1-14.
  • Rago, B., et al. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(7), 24-29. Retrieved from [Link]

  • Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • European Medicines Agency. (2018). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Rogachev, V. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from [Link]

  • TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(Chlorosulfonyl)methyl]-5-fluorobenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

  • ACS Publications. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • RSC Publishing. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Retrieved from [Link]

  • PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

  • eScholarship.org. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of some allyl methoxyarenesulphinates. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Coriolis Pharma. (2023). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ACS Publications. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

  • ResearchGate. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. Retrieved from [Link]

  • MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Retrieved from [Link]

  • ArODES. (2022). Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. Retrieved from [Link]

  • Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]

  • YouTube. (2022). Hard and Soft nucleophiles. Retrieved from [Link]

  • PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • ACS Publications. (2017). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Hard and Soft Acids and Bases. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2018). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Retrieved from [Link]

  • PubMed Central. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

Sources

Methodological & Application

Scale-Up Synthesis Considerations for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a key intermediate in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a diverse array of sulfonamide-containing compounds. The presence of the fluoro and methyl ester functionalities allows for fine-tuning of physicochemical properties and subsequent chemical modifications, making it a valuable reagent in the synthesis of targeted therapeutics. Transitioning the synthesis of its derivatives from the laboratory bench to a larger scale, however, presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and analytical controls. This guide provides a comprehensive overview of the critical aspects of utilizing Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in scale-up synthesis, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

Key Physicochemical and Safety Data

A thorough understanding of the reagent's properties is paramount for safe and successful scale-up.

PropertyValueSource
Molecular Formula C₈H₆ClFO₄S[1]
Molecular Weight 252.65 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 71-75 °C[2]
Hazards Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. Reacts violently with water.[1][3]

Safety Precautions: Handling Methyl 4-(chlorosulfonyl)-2-fluorobenzoate requires stringent safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Due to its reactivity with water, all glassware and reagents must be scrupulously dried to prevent hydrolysis of the sulfonyl chloride group, which would lead to the formation of the corresponding sulfonic acid and hydrochloric acid.[3][5]

Core Principles for Scale-Up Synthesis

Scaling up reactions involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate necessitates a shift in focus from simply achieving the desired transformation to ensuring process safety, reproducibility, and efficiency. The following principles are critical:

  • Thermal Management: The reaction of sulfonyl chlorides with amines is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, potentially causing side reactions, degradation of products, and in worst-case scenarios, a runaway reaction. Therefore, precise temperature control is crucial.

  • Mixing and Mass Transfer: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots." Inadequate agitation can lead to a buildup of unreacted reagents, which, upon mixing, can cause a sudden and violent exotherm.

  • Controlled Addition: The rate of addition of the amine or the sulfonyl chloride solution should be carefully controlled to manage the reaction exotherm. A slow, continuous addition allows the cooling system to effectively remove the heat generated.

  • Quenching and Work-up: The quenching of the reaction (destruction of any remaining reactive species) is a critical safety step. On a large scale, quenching must be performed cautiously to control the exotherm and any gas evolution.

  • Crystallization and Purification: The isolation and purification of the final sulfonamide product are key to achieving the desired quality. The choice of solvent, cooling profile, and agitation can significantly impact crystal form, particle size, and purity.[6]

Application Protocol 1: Scale-Up Synthesis of Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate

This protocol details the synthesis of a model sulfonamide on a gram scale, illustrating the practical application of the scale-up principles discussed.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Propylamine Triethylamine (TEA) Dichloromethane (DCM) Glassware Jacketed Reactor Addition Funnel Condenser Temperature Probe Inert_Atmosphere Nitrogen Inlet/Outlet Dissolution Dissolve sulfonyl chloride in DCM under N2 Inert_Atmosphere->Dissolution Cooling Cool reactor to 0-5 °C Dissolution->Cooling Addition Slowly add a solution of propylamine and TEA in DCM Cooling->Addition Stirring Stir at 0-5 °C, then warm to room temperature Addition->Stirring Monitoring Monitor by HPLC/TLC Stirring->Monitoring Quenching Carefully quench with cold water Monitoring->Quenching Extraction Separate organic layer, wash with dilute HCl, NaHCO3(aq), and brine Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Filtration Filter and concentrate under reduced pressure Drying->Filtration Crystallization Recrystallize from suitable solvent system Filtration->Crystallization

Caption: Workflow for the synthesis of Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate25.3 g (0.1 mol)Starting material
Propylamine6.5 g (0.11 mol)Nucleophile
Triethylamine (TEA)12.1 g (0.12 mol)HCl scavenger
Dichloromethane (DCM), anhydrous250 mLSolvent
1 M Hydrochloric acid (HCl)100 mLWork-up
Saturated sodium bicarbonate (NaHCO₃) solution100 mLWork-up
Brine100 mLWork-up
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent
1 L Jacketed glass reactor with overhead stirrer-Reaction vessel
Addition funnel250 mLControlled addition
Temperature probe and controller-Temperature monitoring and control
Recirculating chiller-Cooling
Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, addition funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is dry.

  • Reagent Preparation: In the reactor, dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (25.3 g, 0.1 mol) in anhydrous DCM (150 mL). In a separate dry flask, prepare a solution of propylamine (6.5 g, 0.11 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous DCM (100 mL) and charge it to the addition funnel.

  • Reaction Initiation: Start the overhead stirrer and begin circulating the coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Controlled Addition: Once the temperature is stable, begin the dropwise addition of the amine solution from the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. The addition rate should be adjusted to control the exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add cold water (100 mL) to the reactor to quench any unreacted sulfonyl chloride and dissolve the triethylamine hydrochloride salt. The quenching process is exothermic and may cause some gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate.

Application Protocol 2: Synthesis of a Sulfonyl Fluoride Derivative

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate can also serve as a precursor to the corresponding sulfonyl fluoride, a valuable functional group in "click chemistry" and for the synthesis of biologically active compounds.[7]

Reaction Mechanism

Sulfonyl_Chloride Methyl 4-(chlorosulfonyl)- 2-fluorobenzoate Product Methyl 2-fluoro-4- (fluorosulfonyl)benzoate Sulfonyl_Chloride->Product Nucleophilic Substitution (Halex Reaction) Fluoride_Source Potassium Fluoride (KF) Fluoride_Source->Product Solvent Acetonitrile (MeCN) Byproduct Potassium Chloride (KCl)

Caption: Halogen exchange (Halex) reaction for the synthesis of a sulfonyl fluoride.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate25.3 g (0.1 mol)Starting material
Potassium Fluoride (KF), spray-dried11.6 g (0.2 mol)Fluorinating agent
Acetonitrile (MeCN), anhydrous250 mLSolvent
Phase-transfer catalyst (e.g., 18-crown-6)(optional, catalytic amount)To enhance KF solubility
1 L Round-bottom flask with reflux condenser-Reaction vessel
Magnetic stirrer and heating mantle-Agitation and heating
Step-by-Step Procedure
  • Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add spray-dried potassium fluoride (11.6 g, 0.2 mol) and anhydrous acetonitrile (250 mL).

  • Reaction Initiation: Add Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (25.3 g, 0.1 mol) to the stirred suspension. If desired, a catalytic amount of a phase-transfer catalyst can be added.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by HPLC or ¹⁹F NMR spectroscopy, observing the disappearance of the starting material and the appearance of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride byproduct and any excess potassium fluoride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield Methyl 2-fluoro-4-(fluorosulfonyl)benzoate.

Analytical In-Process Controls

Robust analytical methods are essential for monitoring reaction progress, identifying potential impurities, and ensuring the quality of the final product.

Analytical TechniqueApplicationKey Parameters to Monitor
HPLC Monitoring reaction progress, purity assessment of final productDisappearance of starting material, appearance of product, detection of byproducts
TLC Rapid, qualitative reaction monitoringSpot-to-spot comparison of reaction mixture with starting material and product standards
¹H and ¹⁹F NMR Structural confirmation, quantitative analysis (qNMR)Chemical shifts and integration of characteristic peaks for starting material, product, and internal standard
LC-MS/MS Impurity profiling and identificationDetection and structural elucidation of low-level impurities and degradation products
Heat Flow Calorimetry Process safety assessmentMeasurement of reaction enthalpy (ΔHrxn) to ensure adequate cooling capacity on scale-up

Troubleshooting and Causality

IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction- Hydrolysis of the sulfonyl chloride- Product loss during work-up- Extend reaction time or increase temperature slightly.- Ensure all reagents and solvents are anhydrous.- Optimize extraction and crystallization procedures.
Formation of Byproducts - Overheating leading to side reactions- Reaction of the amine with the methyl ester (amidation)- Improve temperature control during addition.- Use milder reaction conditions (lower temperature, less reactive base).
Poor Crystallization - Incorrect solvent system- Rapid cooling- Screen different solvent/anti-solvent combinations.- Implement a controlled cooling profile.[8]
Runaway Reaction - Poor heat dissipation- Uncontrolled addition of reagents- Ensure adequate cooling capacity.- Slow down the addition rate and monitor the internal temperature closely.

Conclusion

The scale-up of syntheses involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate requires a meticulous and systematic approach. By understanding the inherent reactivity and hazards of the starting material, implementing robust process controls for thermal management and mixing, and utilizing appropriate in-process analytical techniques, researchers and drug development professionals can safely and efficiently produce sulfonamide and sulfonyl fluoride derivatives on a larger scale. The protocols and considerations outlined in this guide provide a solid foundation for developing safe, reliable, and scalable synthetic processes, ultimately accelerating the path from discovery to clinical application.

References

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from.... Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. Retrieved from [Link]

  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. Retrieved from [Link]

  • NIH. (2011). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

  • MDPI. (2019). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • European Union. (2002). Commission Decision 2002/657/EC. Retrieved from [Link]

  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • NIH. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Retrieved from [Link]

  • NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • YouTube. (2022). Hard and Soft nucleophiles. Retrieved from [Link]

  • OECD. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]

  • PubMed. (2020). Gram-Scale Synthesis of 3-Sulfonyl Flavanones. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Retrieved from [Link]

  • NIH. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. Retrieved from [Link]

  • Reddit. (n.d.). Removing thionyl chloride. Retrieved from [Link]

  • IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-chlorobenzenesulfonate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Introduction to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a versatile bifunctional reagent widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its utility stems from the presence of two key reactive sites: a highly reactive sulfonyl chloride group and a methyl ester. The fluorine atom ortho to the ester provides unique electronic properties and can influence the reactivity of the aromatic ring.

However, the high reactivity of the sulfonyl chloride moiety also makes the compound susceptible to several side reactions, which can lead to reduced yields, impure products, and experimental inconsistencies. Understanding and mitigating these side reactions is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the use of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Q1: My reaction yield is consistently low when synthesizing a sulfonamide. What are the likely causes?

A1: Low yields in sulfonamide synthesis are often due to one or more of the following:

  • Hydrolysis of the sulfonyl chloride: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is highly sensitive to moisture. Any water present in your reaction solvent, reagents, or glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]

  • Sub-optimal reaction conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the amine or may promote side reactions.

  • Competing side reactions: Depending on your amine substrate, other side reactions such as reaction at the ester group may occur.

  • Purity of starting materials: Ensure your amine and Methyl 4-(chlorosulfonyl)-2-fluorobenzoate are of high purity.

Q2: I am observing an unexpected solid crashing out of my reaction mixture. What could it be?

A2: An unexpected precipitate could be the hydrochloride salt of your amine if you are not using a sufficient excess of a non-nucleophilic base to scavenge the HCl generated during the reaction.[3][4] It could also be the hydrolyzed sulfonic acid byproduct, which may have limited solubility in your reaction solvent.

Q3: Can I store a solution of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF)?

A3: It is strongly recommended to use freshly prepared solutions of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. While it is relatively stable in anhydrous aprotic solvents like DCM for short periods, prolonged storage can lead to decomposition, especially if trace moisture is present. THF is not recommended for storage as it is more likely to contain peroxides and water, which can degrade the sulfonyl chloride.

Q4: What is the role of the base in sulfonamide formation, and which one should I choose?

A4: The base plays two crucial roles: it deprotonates the amine to increase its nucleophilicity and neutralizes the HCl byproduct of the reaction.[4] For simple, unhindered primary and secondary amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines or to avoid potential side reactions with the base itself, an inorganic base like potassium carbonate or a non-nucleophilic organic base like pyridine can be used.[5]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of the most common side reactions encountered with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and step-by-step guidance on how to troubleshoot and prevent them.

Issue: Hydrolysis of the Sulfonyl Chloride

Mechanism: The sulfonyl chloride group is highly electrophilic and readily reacts with water in a nucleophilic substitution reaction to form the corresponding sulfonic acid. This byproduct is unreactive towards the desired amine nucleophile, leading to a direct loss of yield. The reaction is typically bimolecular, involving the attack of a water molecule on the sulfur atom.[6]

Symptoms:

  • Low yield of the desired sulfonamide.

  • Presence of a highly polar, water-soluble byproduct in the reaction mixture, often visible on TLC as a baseline spot.

  • Acidic reaction mixture (due to the formation of sulfonic acid and HCl).

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Handle all reagents, especially the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, under an inert atmosphere (nitrogen or argon).

  • Reagent Purity Check:

    • Use a fresh bottle of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate or one that has been properly stored in a desiccator.

    • Ensure the amine and base are free of water.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Add reagents via syringe through a rubber septum.

Issue: Competing Nucleophilic Attack at the Ester Carbonyl

Mechanism: While the sulfonyl chloride is the more reactive electrophilic site, strong nucleophiles or hindered amines under certain conditions can attack the ester carbonyl group. This leads to the formation of an amide byproduct and the release of methanol. This is more likely to occur with highly nucleophilic amines or at elevated temperatures.

Symptoms:

  • Formation of an amide byproduct, which may be difficult to separate from the desired sulfonamide.

  • Reduced yield of the sulfonamide.

  • Detection of methanol in the reaction headspace by GC-MS.

Troubleshooting Protocol:

  • Temperature Control:

    • Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the more kinetically controlled reaction at the sulfonyl chloride.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize its potential reaction with the ester.

  • Order of Addition:

    • Add the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate solution slowly to a solution of the amine and the base. This maintains a low concentration of the sulfonyl chloride, disfavoring side reactions.

Issue: Formation of Bis-Sulfonamide with Primary Amines

Mechanism: With primary amines (R-NH₂), after the initial formation of the monosulfonamide (R-NH-SO₂-Ar), the remaining N-H proton is acidic and can be deprotonated by the base. The resulting anion can then react with another molecule of the sulfonyl chloride to form a bis-sulfonamide (R-N(SO₂-Ar)₂).

Symptoms:

  • Formation of a higher molecular weight byproduct.

  • Complex product mixture, especially if more than one equivalent of the sulfonyl chloride is used.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

  • Slow Addition:

    • Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.

  • Base Selection:

    • Use a base that is just strong enough to facilitate the initial reaction but not so strong that it readily deprotonates the resulting sulfonamide. Pyridine is often a good choice in these cases.

Issue: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Mechanism: While less common under standard sulfonamide formation conditions, the fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially with potent nucleophiles or under harsh reaction conditions (e.g., high temperatures). The electron-withdrawing sulfonyl chloride and ester groups activate the ring towards such an attack.

Symptoms:

  • Formation of a byproduct where the fluorine atom has been displaced by the nucleophile (e.g., the amine).

  • Difficult to purify product mixture.

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Avoid high reaction temperatures.

    • Use the mildest effective base.

  • Protecting Groups:

    • If the nucleophile is particularly reactive, consider using a protecting group strategy if feasible.

Visualized Reaction and Troubleshooting Workflows

Desired Reaction Pathway

G reagent Methyl 4-(chlorosulfonyl)-2-fluorobenzoate product Desired Sulfonamide reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., TEA, Pyridine) salt Base-HCl Salt base->salt hcl HCl hcl->salt

Caption: Desired sulfonamide synthesis pathway.

Troubleshooting Flowchart for Low Yield

G start Low Yield of Sulfonamide check_water Check for Water Contamination? start->check_water yes_water Implement Strict Anhydrous Conditions check_water->yes_water Yes no_water Investigate Other Side Reactions check_water->no_water No check_ester Amide Byproduct Detected? no_water->check_ester yes_ester Lower Reaction Temperature Use Non-nucleophilic Base check_ester->yes_ester Yes no_ester Check for Bis-sulfonamide (Primary Amine)? check_ester->no_ester No yes_bis Use Excess Amine Slow Addition of Sulfonyl Chloride no_ester->yes_bis Yes no_bis Re-evaluate Reagent Purity and Stoichiometry no_ester->no_bis No

Caption: Troubleshooting flowchart for low reaction yield.

Quantitative Data Summary

Side ReactionKey IndicatorMitigation StrategyExpected Outcome
Sulfonyl Chloride Hydrolysis Presence of sulfonic acid byproductStrict anhydrous conditionsIncreased yield, cleaner reaction profile
Ester Aminolysis Formation of amide byproductLower reaction temperature, non-nucleophilic baseMinimized amide formation
Bis-Sulfonamide Formation Higher MW byproduct with primary aminesUse of excess amine, slow additionSelective formation of monosulfonamide
SNAr of Fluorine Fluorine-displaced byproductMilder reaction conditionsPreservation of the fluoro-substituent

Validated Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides using Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. It should be adapted based on the specific properties of the amine substrate.

Materials:

  • Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine (distilled and stored over KOH)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq.) and the base (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq.) in a separate flask in anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 26, 2026, from [Link]

  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620–6626. [Link]

  • Katritzky, A. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4153-4155. [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1312. [Link]

  • Ghosh, P. B., & Whitehouse, M. W. (1968). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Biochemical Journal, 108(1), 155–156. [Link]

  • Imron, M. A., & Das, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130669. [Link]

  • King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(11), 2038-2047. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during its use, particularly focusing on the issue of low conversion rates in sulfonamide and sulfonate ester formation reactions. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low conversion of my starting amine/alcohol when reacting with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. What are the most likely causes?

Low conversion is a frequent challenge in sulfonylation reactions. The primary culprits often revolve around the stability of the sulfonyl chloride, the reaction conditions, and the nature of the nucleophile.

A1: Initial Diagnostic Checklist

Before delving into more complex troubleshooting, ensure the fundamentals of your reaction setup are sound.

ParameterRecommendationRationale
Moisture Control All glassware must be oven- or flame-dried. Solvents should be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is highly susceptible to hydrolysis. Trace amounts of water will convert it to the unreactive sulfonic acid, Methyl 2-fluoro-4-(sulfo)benzoate, which is a common cause of low yield.[1]
Reagent Quality Use fresh, high-purity Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. If the reagent is old or has been improperly stored, it may have already hydrolyzed.The purity of starting materials is paramount. Impurities can inhibit the reaction or lead to unwanted side products.
Base Selection A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is recommended.The base is critical for scavenging the HCl generated during the reaction. Using a nucleophilic base can lead to competitive reactions with the sulfonyl chloride.[1]
Reaction Temperature Reactions are typically started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.The initial low temperature helps to control the exothermic reaction and minimize side reactions.[2]

Q2: I've confirmed my reaction is anhydrous and my reagents are pure, but the conversion is still low. How does the ortho-fluoro substituent in Methyl 4-(chlorosulfonyl)-2-fluorobenzoate affect its reactivity?

The presence of the fluorine atom at the ortho position to the chlorosulfonyl group has significant electronic and steric implications that can influence the reaction outcome.

A2: Understanding the Ortho-Fluoro Effect

The fluorine atom is highly electronegative and can exert a strong electron-withdrawing inductive effect (-I effect). This can have opposing consequences:

  • Increased Electrophilicity: The -I effect of the fluorine can make the sulfur atom of the chlorosulfonyl group more electron-deficient and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: The fluorine atom, although relatively small for a halogen, can sterically hinder the approach of the nucleophile to the sulfonyl group. This is particularly relevant for bulky nucleophiles.

Additionally, the ortho-fluoro substituent can influence the conformation of the molecule, potentially affecting the accessibility of the reaction center.[3]

Troubleshooting Workflow for Low Conversion

If you are facing low conversion rates, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow start Low Conversion Observed check_anhydrous Verify Anhydrous Conditions (Dried Glassware, Anhydrous Solvents, Inert Atmosphere) start->check_anhydrous check_reagents Assess Reagent Quality (Fresh Sulfonyl Chloride, Pure Nucleophile & Base) check_anhydrous->check_reagents Conditions Confirmed success Improved Conversion check_anhydrous->success Conversion Improves optimize_base Optimize Base (Consider pKa and Steric Hindrance) check_reagents->optimize_base Reagents OK check_reagents->success Conversion Improves optimize_solvent Optimize Solvent (Polar Aprotic Solvents like DCM, THF, or Acetonitrile) optimize_base->optimize_solvent No Improvement optimize_base->success Conversion Improves optimize_temp_time Adjust Temperature & Reaction Time (Monitor by TLC/LC-MS) optimize_solvent->optimize_temp_time No Improvement optimize_solvent->success Conversion Improves side_reactions Investigate Potential Side Reactions (Hydrolysis, Bis-Sulfonylation, Intramolecular Reactions) optimize_temp_time->side_reactions Still Low Conversion optimize_temp_time->success Conversion Improves side_reactions->optimize_base

Caption: A systematic workflow for troubleshooting low conversion rates.

Q3: What are the recommended starting conditions for a reaction with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and a primary or secondary amine?

A well-defined starting protocol is essential for reproducibility and successful outcomes.

A3: General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Experimental Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), dissolve the amine (1.0 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2-1.5 eq.) to the stirred solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.1 eq.) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

ReagentEquivalentsRole
Amine1.0Nucleophile
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate1.1Electrophile
Triethylamine1.2 - 1.5HCl Scavenger

Q4: I am seeing multiple spots on my TLC plate. What are the possible side reactions?

The formation of byproducts is a common issue that can significantly lower the yield of your desired product.

A4: Common Side Reactions and Their Mitigation

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, this is the most common side reaction. The resulting sulfonic acid can complicate purification.

    • Mitigation: Strict adherence to anhydrous conditions is crucial.

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures.

    • Mitigation: Use a slight excess of the amine (1.1-1.2 eq.) or add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.

  • Intramolecular Cyclization: While less common, the ortho-fluoro and the ester group could potentially participate in intramolecular reactions under certain conditions, especially with more complex nucleophiles.

    • Mitigation: Maintain low reaction temperatures and carefully select your base to avoid conditions that might promote cyclization.

  • Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For example, in the presence of a base, alcohols will form sulfonate esters.

    • Mitigation: Use aprotic, non-nucleophilic solvents such as DCM, THF, acetonitrile, or toluene.

SideReactions Start Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Desired_Product Desired Sulfonamide Start->Desired_Product Reaction with Amine Hydrolysis_Product Sulfonic Acid Start->Hydrolysis_Product Reaction with Water Amine Amine (R-NH2) Amine->Desired_Product Water Water (H2O) Water->Hydrolysis_Product Excess_SC Excess Sulfonyl Chloride Bis_Sulfonylation Bis-Sulfonated Amine Excess_SC->Bis_Sulfonylation Desired_Product->Bis_Sulfonylation Further Reaction

Caption: Potential reaction pathways leading to desired and side products.

Q5: How can I effectively monitor the progress of my reaction?

Accurate reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

A5: Analytical Techniques for Reaction Monitoring

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred method. It allows for the detection of starting materials, the desired product, and any side products, confirming their molecular weights.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for quantitative analysis of the reaction mixture over time to determine reaction kinetics and conversion rates.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388. PubChem. [Link]

  • Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. National Institutes of Health. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. National Institutes of Health. [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing target molecules.

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a key building block characterized by two primary reactive sites: the highly electrophilic sulfonyl chloride group and the aromatic ring, which can participate in metal-catalyzed cross-coupling reactions. This guide is structured into two main sections based on these key transformations:

  • Part 1: Sulfonamide Bond Formation

  • Part 2: Palladium-Catalyzed Desulfonylative Cross-Coupling Reactions

We will address common questions and troubleshooting scenarios in a direct Q&A format, supplemented with detailed protocols, data tables, and mechanistic diagrams.

Part 1: Sulfonamide Bond Formation: A Guide to Conditions and Troubleshooting

The reaction of the sulfonyl chloride moiety with a primary or secondary amine is the most common application of this reagent. While seemingly straightforward, success depends on carefully controlling reaction conditions to accommodate the varying nucleophilicity of amines and prevent common side reactions.

Frequently Asked Questions (FAQs) - Sulfonamide Formation

Question 1: Is a catalyst required for sulfonamide synthesis with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate? What is the role of the base?

Answer: In most cases, a true catalyst is not necessary. The reaction between a sulfonyl chloride and an amine is typically rapid and efficient.[1][2] The critical component is the choice of base. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

However, the base is not merely an acid scavenger. Its properties can significantly influence the reaction's outcome:

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic and are excellent choices for scavenging HCl without competing with the primary/secondary amine nucleophile.

  • Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more susceptible to attack by the amine. This is particularly useful for reactions with less nucleophilic amines.[3]

  • Inorganic Bases (e.g., K₂CO₃, NaH): These are suitable in aprotic solvents but can be problematic if the amine starting material is used as a hydrochloride salt, as the initial acid-base reaction can be slow. Sodium hydride (NaH) is effective for deprotonating less nucleophilic amines prior to adding the sulfonyl chloride.[1]

For exceptionally challenging substrates, such as sterically hindered or electron-deficient anilines, a Lewis acid catalyst like indium triflate can facilitate the reaction.[4]

Question 2: My sulfonamide formation is giving low yields. What are the common causes and how can I fix them?

Answer: Low yields are a frequent complaint and can almost always be traced back to one of several common issues. The following troubleshooting workflow can help diagnose the problem.

G start Low or No Yield Observed check_hydrolysis Analysis of Crude Reaction: Is Corresponding Sulfonic Acid Present? start->check_hydrolysis check_sm Analysis of Crude Reaction: Is Starting Sulfonyl Chloride Present? sm_yes Yes check_sm->sm_yes Yes sol_other Other Potential Issues: - Incorrect stoichiometry. - Ester hydrolysis (if strong base/high temp). - Poor solubility of reagents. check_sm->sol_other No sm_no No check_hydrolysis->sm_no No hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes check_amine Is the Amine Starting Material Sterically Hindered or Electron-Deficient? check_conditions Review Experimental Conditions check_amine->check_conditions No sol_reactivity Primary Cause: Low Reactivity Troubleshooting: 1. Increase reaction temperature. 2. Use a catalytic base like pyridine or DMAP. 3. Pre-deprotonate amine with NaH. 4. Increase reaction time. check_amine->sol_reactivity Yes check_conditions->sol_other sm_yes->check_amine sm_no->check_sm sol_hydrolysis Primary Cause: Hydrolysis Troubleshooting: 1. Use anhydrous solvents (DCM, THF). 2. Run reaction under inert gas (N₂/Ar). 3. Ensure amine & base are dry. hydrolysis_yes->sol_hydrolysis

Diagram 1: Troubleshooting workflow for low-yield sulfonamide synthesis.

Causality Breakdown:

  • Hydrolysis: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is highly sensitive to moisture. The sulfonyl chloride group will readily react with water to form the corresponding sulfonic acid, which is unreactive towards amines. This is the most common failure mode.[5] Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Low Amine Nucleophilicity: Amines that are sterically bulky or have electron-withdrawing groups are poor nucleophiles and react slowly.[1] For these cases, more forcing conditions are required. Consider switching to a higher boiling point solvent (e.g., Dioxane, DMF) to increase the temperature, or use a more effective catalytic system (e.g., pyridine/DMAP).

  • Ester Saponification: The methyl ester can be hydrolyzed to a carboxylate under strongly basic conditions (e.g., NaOH, KOH) or with nucleophilic bases at elevated temperatures. This is often an issue in failed scale-up attempts. Using non-nucleophilic bases like triethylamine or DIPEA at moderate temperatures (0 °C to RT) minimizes this risk.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol is a robust starting point for the reaction of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate with a generic primary or secondary amine.

Materials:

  • Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and anhydrous DCM (to make a ~0.2 M solution based on the sulfonyl chloride).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) or LC-MS.[6] A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The sulfonyl chloride starting material will be less polar (higher Rf) than the sulfonamide product.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Part 2: Palladium-Catalyzed Desulfonylative Cross-Coupling

A more advanced application of this reagent involves using the sulfonyl chloride group as a leaving group in a palladium-catalyzed cross-coupling reaction, effectively acting as an "aryl halide equivalent."[7] This desulfonylative coupling allows for the formation of C-C bonds, which is a cornerstone of modern drug discovery.

Frequently Asked Questions (FAQs) - Desulfonylative Coupling

Question 1: I want to perform a Suzuki-type reaction to replace the -SO₂Cl group with a phenyl group. What is the best catalyst system to start with?

Answer: The oxidative addition of an Ar-SO₂Cl bond to a palladium(0) center is more challenging than for typical aryl bromides or iodides. Therefore, the choice of ligand is critical for success. The most effective ligands are bulky and electron-rich, which promote the oxidative addition step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition into inactive palladium black.[8][9]

Here is a comparison of recommended starting catalyst systems:

Catalyst SystemPre-catalystLigandRecommended BaseTypical Loading (mol%)Key Advantages
Buchwald System Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄1-2% Pd, 2-4% LigandHighly active for challenging substrates, broad functional group tolerance.[8]
Fu System Pd₂(dba)₃P(t-Bu)₃K₃PO₄1-2% Pd, 2-4% LigandExcellent for unactivated substrates, often effective at room temperature.[10]
NHC System PEPPSI™-IPrNone neededK₃PO₄ or Cs₂CO₃2-3%Air- and moisture-stable pre-catalyst, simplifies reaction setup.[11]

Recommendation: For initial screening, a system of Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) and K₃PO₄ (2.0 eq) in a solvent like dioxane or toluene at 80-100 °C is a highly robust and broadly applicable starting point.

Question 2: My desulfonylative Suzuki reaction is not working. What are the likely failure modes?

Answer: Failure in these advanced couplings can be complex. The catalytic cycle diagram below highlights critical points where problems can arise.

G cluster_cycle Palladium Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa ts2 Problem: Catalyst turns black. Cause: Pd(0) aggregation (Catalyst Death). Solution: Ensure sufficient ligand loading; bulky ligands prevent this. pd0->ts2 pd2 L-Pd(II)(Ar)(SO₂Cl) oa->pd2 ts1 Problem: Reaction fails to initiate. Cause: Slow Oxidative Addition. Solution: Use more electron-rich/bulky ligand (e.g., SPhos), increase temperature. oa->ts1 tm Transmetalation pd2->tm pd2_2 L-Pd(II)(Ar)(Ar') tm->pd2_2 ts3 Problem: Homocoupling/Protodeboronation. Cause: Boronic acid instability. Solution: Use K₃PO₄, ensure anhydrous conditions, add boronic acid last. tm->ts3 re Reductive Elimination pd2_2->re re->pd0 product Ar-Ar' re->product arso2cl Ar-SO₂Cl arso2cl->oa boronic Ar'-B(OH)₂ + Base boronic->tm

Sources

Technical Support Center: Work-up and Purification Strategies for Reactions Involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. As a highly reactive sulfonyl chloride, this reagent is a powerful tool in synthetic chemistry. However, its reactivity also necessitates carefully planned work-up procedures to ensure the removal of any unreacted starting material, which is crucial for the purity and safety of your final compound. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the common challenges encountered during the purification process.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the work-up of reactions involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Q1: What is Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, and why is its complete removal from my reaction mixture so critical?

A1: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is an aromatic organic compound featuring a highly reactive sulfonyl chloride group (-SO₂Cl) and a methyl ester (-COOCH₃). The sulfonyl chloride is a potent electrophile, making it an excellent reactant for forming sulfonamides, sulfonates, and other derivatives.

Complete removal is critical for several reasons:

  • Interference with Subsequent Steps: The reactive nature of the sulfonyl chloride can interfere with downstream reactions, leading to unwanted side products.[1]

  • Purification Challenges: Its polarity can be similar to many desired organic products, leading to co-elution during column chromatography and making separation difficult.[1]

  • Safety and Handling: Sulfonyl chlorides are corrosive and react violently with water and other nucleophiles.[2][3][4] Proper quenching and removal are essential for safe handling of the final product.[5] The compound causes severe skin burns and eye damage.[5]

Q2: What is the primary byproduct I should expect when quenching unreacted Methyl 4-(chlorosulfonyl)-2-fluorobenzoate with water?

A2: The primary byproduct is 2-fluoro-4-(methoxycarbonyl)benzenesulfonic acid. Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid.[6] While the sulfonyl chloride is soluble in organic solvents, the resulting sulfonic acid is highly polar. By performing the hydrolysis under basic conditions (e.g., with sodium bicarbonate), you form the corresponding sulfonate salt, which is very soluble in the aqueous phase and can be easily removed via liquid-liquid extraction.[7][8]

Q3: My desired product also contains the methyl ester from the starting material. How does this affect my choice of work-up procedure?

A3: This is a critical consideration. The methyl ester group is susceptible to hydrolysis (saponification) under strong basic conditions (e.g., sodium hydroxide, potassium hydroxide) to form a carboxylate salt.[9][10] This would result in the loss of your desired product.

Therefore, the choice of base is paramount.

  • Recommended: Use a mild inorganic base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8] These are generally basic enough to facilitate the hydrolysis of the sulfonyl chloride without significantly affecting the methyl ester, especially if the reaction is kept cold and exposure time is limited.

  • Avoid: Steer clear of strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) unless ester hydrolysis is the desired outcome.

Section 2: Decision Workflow for Work-up Procedure

The choice of work-up protocol depends primarily on the stability of your desired product. This workflow diagram provides a logical decision-making process.

Workup_Decision_Flow start Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) product_stability Is the desired product stable to mild aqueous base (e.g., NaHCO₃)? start->product_stability aqueous_workup Protocol 1: Aqueous Basic Wash product_stability->aqueous_workup  Yes nucleophilic_quench Protocol 2: Nucleophilic Quench product_stability->nucleophilic_quench No   final_product Pure Product aqueous_workup->final_product scavenger_resin Is separation of the new derivative (sulfonamide/ester) still problematic? nucleophilic_quench->scavenger_resin chromatography Purify via Standard Column Chromatography scavenger_resin->chromatography No   resin_protocol Protocol 3: Scavenger Resin Purification scavenger_resin->resin_protocol  Yes chromatography->final_product resin_protocol->final_product

Caption: Decision workflow for selecting the appropriate work-up procedure.

Section 3: Standard Work-up Protocols

These protocols provide detailed, step-by-step methodologies for the most common scenarios.

Protocol 1: Aqueous Basic Wash (Standard Method)

This is the most common and direct method, suitable for products that are stable to mild bases.

Experimental Protocol:

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm from quenching the reactive sulfonyl chloride.[8]

  • Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product remains in the organic phase.

  • Quench and Hydrolyze: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred mixture.[8] Continue stirring at 0 °C for 30-60 minutes to ensure all unreacted sulfonyl chloride is hydrolyzed.[8] Monitor for CO₂ evolution.

  • Phase Separation: Transfer the entire mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.[8]

  • Wash and Dry: Combine all organic layers. Wash sequentially with water and then with brine to remove residual water-soluble impurities. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[7]

  • Concentrate and Purify: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Nucleophilic Quench for Base-Sensitive Products

This method is ideal when the desired product contains base-labile functional groups (e.g., other esters, protecting groups).

Experimental Protocol:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add Nucleophile: Add a simple, volatile nucleophile such as a primary or secondary amine (e.g., 2-3 equivalents of diethylamine) or an alcohol (e.g., excess methanol).

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the sulfonyl chloride. This converts the sulfonyl chloride into a more polar sulfonamide or a sulfonate ester.

  • Aqueous Work-up: Proceed with a standard aqueous work-up using water and brine washes. Avoid basic washes if the product is sensitive.

  • Purification: The resulting sulfonamide or sulfonate ester derivative will have a significantly different polarity compared to the original sulfonyl chloride, often simplifying separation by column chromatography.

Protocol 3: Scavenger Resin Purification (Advanced Method)

This technique is highly effective for difficult separations or for parallel synthesis applications, as it avoids aqueous work-ups entirely.

Experimental Protocol:

  • Select Resin: Choose a polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene). Use approximately 3-5 equivalents relative to the initial excess of sulfonyl chloride.

  • Incubate: Add the scavenger resin to the crude reaction mixture (dissolved in a suitable solvent like DCM or THF).

  • Stir: Stir the suspension at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.[1]

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.[1]

  • Wash and Concentrate: Wash the collected resin with the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.[1]

Section 4: Troubleshooting Guide

Q1: I've performed a NaHCO₃ wash, but my NMR/TLC analysis still shows the presence of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Insufficient Stirring/Contact Time: The hydrolysis reaction occurs at the interface between the organic and aqueous layers. If stirring is not vigorous enough or the wash time is too short, the hydrolysis may be incomplete.[8] Solution: Increase the stirring speed and extend the wash time to at least 60 minutes.

  • Low Temperature: While initial quenching should be done at 0 °C to control the exotherm, allowing the mixture to warm to room temperature during the extended wash can increase the rate of hydrolysis.

  • Phase Separation Issues: Poor separation can lead to carryover of the unreacted starting material. Solution: If an emulsion forms, adding brine can help break it. Ensure you are cleanly separating the layers.

Q2: My NMR shows that the methyl ester in my product is being hydrolyzed to a carboxylic acid. How can I prevent this?

A2: This indicates that the work-up conditions are too basic for your product's stability.

  • Use a Milder Base: If you used K₂CO₃, switch to NaHCO₃. If you are already using NaHCO₃, ensure it is not left for an excessively long time.

  • Control Temperature: Perform the entire basic wash at 0 °C to slow down the rate of ester hydrolysis.

  • Switch to a Non-Basic Method: If ester hydrolysis remains a problem, avoid basic washes altogether. Use Protocol 2 (Nucleophilic Quench) or Protocol 3 (Scavenger Resin) as alternatives.

Q3: The unreacted sulfonyl chloride is co-eluting with my product during column chromatography. How can I improve the separation?

A3: Co-elution occurs when the polarities of the two compounds are too similar.[1] The most effective solution is to change the chemical nature of the impurity before running the column.

  • Derivatize Before Chromatography: Before loading your sample onto the column, perform one of the quenching procedures described above. Quenching with an amine (Protocol 2) to form the corresponding sulfonamide is often very effective, as the sulfonamide is typically much more polar and will have a significantly different retention factor (Rf) on a silica gel column.

Section 5: Data Summary & Method Comparison
MethodKey ReagentsProsConsBest For
Aqueous Basic Wash NaHCO₃ (aq)Simple, inexpensive, uses common lab reagents.[11]Risk of hydrolyzing base-sensitive groups (like the methyl ester).[9]Robust, base-stable products.
Nucleophilic Quench Diethylamine, MethanolAvoids basic conditions, protecting sensitive functional groups.Introduces a new derivative that must be separated.Products with base-labile groups.
Scavenger Resin Polymer-bound amineHigh efficiency, simple filtration work-up, avoids aqueous extraction.[1]Resins are more expensive, may require longer reaction times.High-throughput synthesis, water-sensitive products, or difficult separations.
Section 6: Safety First: Handling Sulfonyl Chlorides

ALWAYS handle Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and other sulfonyl chlorides inside a certified chemical fume hood. [3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[4]

  • Moisture Sensitivity: Sulfonyl chlorides react with moisture in the air. Keep containers tightly sealed and handle under an inert atmosphere (e.g., nitrogen or argon) when possible.[12]

  • Disposal: Never add water directly to a large amount of unquenched sulfonyl chloride. Always add the sulfonyl chloride solution slowly to the quenching solution (e.g., ice-cold sodium bicarbonate solution). All waste must be disposed of according to local and national regulations.[2]

References
  • American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Reddit. (n.d.). Removing thionyl chloride. r/chemistry. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and 4-chlorosulfonylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Arylsulfonyl chlorides and benzoyl chlorides are cornerstone electrophiles in the synthesis of a myriad of compounds, from pharmaceuticals to advanced materials. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and 4-chlorosulfonylbenzoyl chloride . By examining their structural nuances and the resulting electronic effects, we aim to provide a predictive framework for their behavior in nucleophilic substitution reactions, supported by established principles of physical organic chemistry and available experimental data.

Structural and Electronic Profiles: A Tale of Two Electrophiles

At first glance, both molecules present a benzene ring activated by a chlorosulfonyl group. However, their distinct substitution patterns give rise to significantly different electronic environments at the reactive centers.

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate possesses a sulfonyl chloride group as its primary electrophilic site for reactions with nucleophiles like amines and alcohols. The reactivity of this sulfonyl chloride is modulated by two other substituents on the aromatic ring: a fluorine atom at the ortho position and a methyl ester group at the para position.

  • Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect tends to increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. However, being in the ortho position, steric hindrance could play a role in modulating the approach of bulky nucleophiles.[1]

  • Para-Methoxycarbonyl Group: The methyl ester group is also electron-withdrawing, primarily through a resonance effect (-M) and an inductive effect (-I). This deactivates the ring and further enhances the electrophilicity of the sulfonyl chloride.

4-chlorosulfonylbenzoyl chloride is a bifunctional electrophile, featuring both a sulfonyl chloride and a benzoyl chloride group. For the purpose of this comparison, we will focus on the reactivity of the sulfonyl chloride group, while acknowledging the presence of the highly reactive benzoyl chloride.

  • Para-Chlorocarbonyl Group: The benzoyl chloride group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and the chlorine atom. This group strongly deactivates the aromatic ring and significantly increases the electrophilicity of the sulfonyl sulfur. Acyl chlorides are generally more reactive than sulfonyl chlorides.[2]

The key difference lies in the nature and position of the electron-withdrawing groups. In Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, the combined effects of the ortho-fluoro and para-methoxycarbonyl groups determine the reactivity of the sulfonyl chloride. In 4-chlorosulfonylbenzoyl chloride, the para-chlorocarbonyl group is the dominant activating group for the sulfonyl chloride.

Predicting Reactivity: The Hammett Equation in Action

To quantify the influence of substituents on the reaction rates of aromatic compounds, the Hammett equation provides a powerful tool.[3][4] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted aromatic compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic substitution at a sulfonyl chloride, a positive charge builds up in the transition state, and thus the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. Indeed, a study on the chloride-chloride exchange reaction in arenesulfonyl chlorides reported a ρ-value of +2.02 , confirming that electron-withdrawing substituents enhance the reactivity of the sulfonyl chloride.[1]

SubstituentPositionElectronic EffectExpected Impact on Sulfonyl Chloride Reactivity
-ForthoStrong -IActivating
-COOCH₃para-M, -IActivating
-COClparaStrong -M, -IStrongly Activating

Based on this qualitative analysis, the para-chlorocarbonyl group in 4-chlorosulfonylbenzoyl chloride is expected to be a more potent activating group for the sulfonyl chloride than the combined effects of the ortho-fluoro and para-methoxycarbonyl groups in Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This leads to the prediction that 4-chlorosulfonylbenzoyl chloride is the more reactive of the two compounds towards nucleophilic attack at the sulfonyl chloride center.

Experimental Validation: Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone transformation in organic synthesis. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

General Reaction Scheme:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a general method for the synthesis of a sulfonamide, which can be adapted for a comparative study of the two reagents.

Materials:

  • Methyl 4-(chlorosulfonyl)-2-fluorobenzoate or 4-chlorosulfonylbenzoyl chloride (1 equivalent)

  • Primary or secondary amine (2.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Pyridine (as a base, 1.2 equivalents)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amine (2.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Expected Observations for a Comparative Study:

When reacting with the same amine under identical conditions, it is anticipated that the reaction with 4-chlorosulfonylbenzoyl chloride will proceed at a faster rate and potentially give a higher yield in a shorter reaction time compared to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This can be monitored by TLC by observing the disappearance of the starting sulfonyl chloride.

Reactivity of the Benzoyl Chloride Moiety in 4-chlorosulfonylbenzoyl chloride

It is crucial for the synthetic chemist to recognize that 4-chlorosulfonylbenzoyl chloride possesses a second, highly reactive electrophilic center: the benzoyl chloride. In general, acyl chlorides are more reactive than sulfonyl chlorides towards nucleophiles.[2] This differential reactivity can be exploited for selective transformations.

With a less hindered primary or secondary amine, the benzoyl chloride will likely react preferentially to form an amide. For selective reaction at the sulfonyl chloride, the more reactive benzoyl chloride might need to be addressed first, for instance, by converting it to a less reactive ester. Alternatively, using a bulky nucleophile might favor attack at the sterically less hindered sulfonyl chloride.

Conclusion: A Guide for Reagent Selection

  • Reactivity of the Sulfonyl Chloride: The sulfonyl chloride group in 4-chlorosulfonylbenzoyl chloride is predicted to be more reactive towards nucleophiles than that in Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This is attributed to the powerful electron-withdrawing nature of the para-chlorocarbonyl group.

  • Bifunctionality: 4-chlorosulfonylbenzoyl chloride offers the potential for sequential or selective reactions at its two distinct electrophilic centers, the sulfonyl chloride and the more reactive benzoyl chloride.

  • Synthetic Utility: The choice between these two reagents will depend on the specific synthetic goal. For the rapid and efficient formation of a sulfonamide where high reactivity is desired, 4-chlorosulfonylbenzoyl chloride would be the preferred reagent, provided the reactivity of the benzoyl chloride is managed. Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, being less reactive, might be advantageous in situations requiring more controlled or selective reactions.

By understanding the interplay of structural features and electronic effects, researchers can make more informed decisions in the selection of sulfonylating agents, leading to more efficient and successful synthetic outcomes.

Visualizing the Concepts

Diagram 1: Structural Comparison and Electronic Effects

G cluster_0 Methyl 4-(chlorosulfonyl)-2-fluorobenzoate cluster_1 4-chlorosulfonylbenzoyl chloride M1 Structure M1_img M1_SO2Cl Sulfonyl Chloride (Electrophilic Center) M1_F ortho-Fluoro (-I) M1_COOCH3 para-Methoxycarbonyl (-M, -I) M2 Structure M2_img M2_SO2Cl Sulfonyl Chloride (Electrophilic Center) M2_SO2Cl->M1_SO2Cl > M2_COCl para-Chlorocarbonyl (Strong -M, -I) M2_COCl_reactive Benzoyl Chloride (Highly Reactive Electrophile) Reactivity Predicted Reactivity of Sulfonyl Chloride

Caption: Structural comparison and predicted reactivity of the sulfonyl chloride group.

Diagram 2: General Mechanism of Sulfonamide Formation

G Start Sulfonyl Chloride (Ar-SO₂Cl) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Amine (R-NH₂) Nucleophile->Intermediate Product Sulfonamide (Ar-SO₂NHR) Intermediate->Product Elimination Byproduct Chloride Ion (Cl⁻) Intermediate->Byproduct

Caption: Generalized mechanism for sulfonamide formation.

References

  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. (URL not provided)
  • The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • Hammett equation. Wikipedia. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. (URL not provided)
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. (URL not provided)
  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Benchchem. (URL not provided)
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. (URL not provided)
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Benchchem. (URL not provided)
  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. (URL not provided)
  • Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction p
  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. (URL not provided)
  • A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Benchchem. (URL not provided)
  • Amide Synthesis. Fisher Scientific. (URL not provided)

Sources

A Comparative Guide to Establishing Analytical Standards for Products of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Standards in Pharmaceutical Development

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a pivotal, yet reactive, building block in the synthesis of numerous pharmaceutical compounds. Its core utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamides, sulfonate esters, and other key intermediates. However, the very reactivity that makes this compound valuable also presents a significant analytical challenge: ensuring the identity, purity, and quality of its reaction products.

In the highly regulated landscape of drug development, establishing well-characterized analytical reference standards is not merely a procedural step; it is the bedrock of quality, safety, and efficacy.[1][2][3] A reference standard serves as the unequivocal benchmark against which all subsequent batches of a drug substance are measured.[4] Failure to properly qualify these standards can lead to costly program delays and compromise patient safety.[1]

This guide provides a comprehensive framework for establishing and comparing analytical standards for the products derived from Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for robust analytical characterization. We will delve into the causality behind experimental choices, present comparative data for different analytical approaches, and provide detailed, self-validating workflows to ensure scientific integrity.

Section 1: Potential Reaction Pathways and Key Product Classes

The primary reaction pathway for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate involves the nucleophilic substitution at the sulfonyl chloride moiety. Understanding the potential products and byproducts is the first step in designing a comprehensive analytical strategy.

The most common transformations include:

  • Sulfonamide Formation: Reaction with primary or secondary amines yields N-substituted sulfonamides, a prevalent functional group in many marketed drugs.[5][6]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.

  • Hydrolysis: Unintended reaction with water leads to the formation of the corresponding sulfonic acid, a common process-related impurity.

These pathways dictate the analytical targets: the desired product, unreacted starting materials, and critical impurities like the sulfonic acid hydrolysant.

Reaction_Pathways cluster_products Potential Products reactant Methyl 4-(chlorosulfonyl)- 2-fluorobenzoate sulfonamide N-Substituted Sulfonamide reactant->sulfonamide + R₂NH (Amine) sulfonate_ester Sulfonate Ester reactant->sulfonate_ester + R-OH (Alcohol) sulfonic_acid Sulfonic Acid (Hydrolysis Impurity) reactant->sulfonic_acid + H₂O (Water)

Caption: Major reaction pathways of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Section 2: Definitive Structural Elucidation: A Multi-Technique Approach

Confirming the chemical identity of a new chemical entity is non-negotiable. A single technique is never sufficient; instead, a confluence of spectroscopic methods is required to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR provides the most definitive information regarding the precise arrangement of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[7][8][9][10]

  • Expertise & Causality:

    • ¹H NMR: Confirms the presence and connectivity of protons. The aromatic proton signals will shift significantly upon substitution of the -SO₂Cl group, providing clear evidence of reaction completion.

    • ¹³C NMR: Provides a map of the carbon skeleton.

    • ¹⁹F NMR: The fluorine nucleus is highly sensitive to its electronic environment.[7][9] The chemical shift of the fluorine atom on the benzoate ring will change predictably based on the substituent at the 4-position, offering a high-fidelity probe for confirming the formation of a sulfonamide versus a sulfonate ester. Computational methods can even be used to predict ¹⁹F chemical shifts with reasonable accuracy to aid in structural assignment.[11]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry (MS): Confirming Molecular Identity

MS provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence.

  • Expertise & Causality:

    • High-Resolution Mass Spectrometry (HRMS): This is the preferred technique. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental formula, drastically reducing the number of possible structures and providing strong evidence of identity.

    • Fragmentation Analysis: The fragmentation patterns of sulfonyl compounds can be complex but informative.[12][13][14] For example, a common fragmentation pathway for sulfonamides involves cleavage of the S-N bond. In contrast, sulfonyl chlorides may exhibit fragmentation involving the loss of a chlorine atom or SO₂.[14] Analyzing these patterns helps to piece together the molecular structure and differentiate between isomers.[12][13]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups.

  • Expertise & Causality:

    • Disappearance of S-Cl stretch: The starting material will have a characteristic S-Cl stretching vibration. Its absence in the product is a strong indicator of a successful reaction.

    • Appearance of N-H or S=O stretches: In the case of a sulfonamide product formed from a primary or secondary amine, the appearance of N-H stretching bands provides clear evidence of its formation. The characteristic symmetric and asymmetric S=O stretching frequencies also confirm the integrity of the sulfonyl group.

Section 3: Comparative Analysis of Chromatographic Purity Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in pharmaceutical analysis.[15][16][17][18] The choice of column, mobile phase, and detector is critical for developing a robust, stability-indicating method capable of separating the main product from all potential impurities.

Workflow for Robust HPLC Method Development

HPLC_Method_Development cluster_screening Screening Variables cluster_optimization Optimization Parameters start Define Analytical Target: Separate Product, Starting Material, & Hydrolysis Impurity screen 1. Initial Screening start->screen col Column Chemistry: C18, Phenyl-Hexyl, Polar-Embedded mob Mobile Phase: Acetonitrile vs. Methanol Acidic vs. Neutral pH decision Resolution & Peak Shape Acceptable? col->decision mob->decision decision->screen No optimize 2. Optimization decision->optimize Yes grad Gradient Profile & Time temp Column Temperature flow Flow Rate validate 3. Method Validation (ICH Q2) grad->validate temp->validate flow->validate end Final Validated Method validate->end

Caption: A systematic workflow for HPLC method development and validation.

Comparison of HPLC Column Chemistries

The choice of stationary phase is the most critical factor in achieving separation.

Column ChemistryPrinciple of SeparationPerformance for Sulfonamide ProductsCausality & Expert Insights
C18 (Octadecylsilane) Primarily hydrophobic (reversed-phase) interactions.Baseline Choice. Good retention for the aromatic backbone. May show peak tailing for the polar sulfonyl group.The C18 column is the industry standard starting point.[15] However, the polar sulfonyl and ester groups can have secondary interactions with residual silanols on the silica surface, leading to poor peak shape. Using a modern, end-capped C18 column is essential.
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.Often Superior. Provides alternative selectivity, especially for aromatic compounds. The π-π interactions with the benzoate ring can significantly improve resolution from closely related impurities.This is a highly recommended secondary screening column.[6] The phenyl phase offers a different separation mechanism that can resolve impurities that co-elute on a C18. It is particularly effective at separating isomers.
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic interactions with enhanced compatibility with aqueous mobile phases and alternative selectivity for polar groups.Good for Polar Impurities. Excellent for resolving the highly polar sulfonic acid hydrolysis product from the main peak. Helps prevent phase collapse in highly aqueous mobile phases.If the sulfonic acid impurity is critical and difficult to resolve, a polar-embedded column is the logical choice. It provides better retention and peak shape for very polar analytes that elute in the void volume on traditional C18 columns.

Comparison of HPLC Detectors

Detector TypePrincipleProsCons
UV-Vis (DAD/PDA) Measures absorbance of UV or visible light by chromophores.Robust, versatile, and provides spectral information for peak purity assessment.Requires the analyte to have a chromophore. Not suitable for impurities that lack one.
Charged Aerosol Detector (CAD) Nebulizes eluent, charges particles, and measures the charge.Near-universal response for non-volatile analytes, independent of chromophore. Good for impurity profiling.Response can be non-linear. Not suitable for volatile compounds.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Highly selective and sensitive. Provides molecular weight information for peak identification.Higher cost and complexity. Mobile phase must be volatile.

Recommendation: For establishing a reference standard, a Diode Array Detector (DAD) is essential for assessing peak purity. Coupling this with CAD or MS provides a more comprehensive impurity profile, ensuring that non-UV active impurities are not missed.

Section 4: Protocol for Qualification of an Analytical Standard

A qualified reference standard is one that has a documented identity, purity, and potency. The following protocol outlines a self-validating system for qualification. This process must adhere to regulatory guidelines such as ICH Q2(R1).[19][20][21][22]

Step-by-Step Experimental Protocol

  • Material Synthesis and Purification:

    • Synthesize a batch of the desired reaction product (e.g., the sulfonamide).

    • Purify the material to the highest possible degree, typically using recrystallization or column chromatography. The goal is to obtain a homogenous material.

  • Definitive Structural Identification (Trustworthiness Check #1):

    • Acquire a full set of NMR data: ¹H, ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC). The data must be fully assigned and consistent with the proposed structure.

    • Obtain an HRMS spectrum to confirm the elemental composition.

    • Obtain an IR spectrum to confirm functional groups.

    • Self-Validation: The data from these orthogonal techniques must be in complete agreement. Any discrepancy necessitates further investigation.

  • Purity Determination by HPLC (Trustworthiness Check #2):

    • Use the validated, stability-indicating HPLC method developed in Section 3.

    • Analyze the purified material. The purity is typically reported as area percent (% area).

    • Perform peak purity analysis using a DAD to ensure the main peak is spectrally homogenous.

    • Self-Validation: The method must be able to separate the product from its key potential impurities (starting material, hydrolysis product). Spiking experiments should be performed to confirm this.

  • Assay Assignment (Potency Determination):

    • The purity value from HPLC (% area) is not the true potency. A quantitative assay must be performed. The mass balance approach is the most authoritative.

    • Mass Balance Assay = 100% - (% Water + % Residual Solvents + % Non-Volatile Residue + % Impurities by HPLC)

    • Protocol:

      • Water Content: Determine by Karl Fischer titration.

      • Residual Solvents: Determine by Headspace Gas Chromatography (GC-HS).

      • Non-Volatile Residue: Determine by Thermogravimetric Analysis (TGA) or a residue on ignition test.

      • Chromatographic Purity: Use the % area value from the validated HPLC method.

    • Self-Validation: The sum of all components should be close to 100%. This approach provides a highly trustworthy assay value by accounting for all parts of the material, not just the main component.[1]

  • Documentation and Certificate of Analysis:

    • Compile all data into a comprehensive qualification report.

    • Generate a Certificate of Analysis (CoA) that specifies the identity, purity by HPLC, and the assigned assay value.

Example Data Summary for a Qualified Standard

TestMethodSpecificationExample Result
Identity ¹H NMR, ¹⁹F NMR, HRMSConforms to structureConforms
Purity HPLC (DAD, 254 nm)≥ 99.5% area99.8%
Water Content Karl Fischer≤ 0.5%0.1%
Residual Solvents GC-HS≤ 0.1% (e.g., Ethyl Acetate)< 0.05%
Non-Volatile Residue TGA≤ 0.1%< 0.1%
Assay (by Mass Balance) CalculatedReport Value99.6%

Conclusion

Establishing analytical standards for the reaction products of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a rigorous, multi-step process that forms the analytical foundation for subsequent drug development. It demands a deep understanding of the potential reaction pathways and a scientifically sound, multi-technique approach to characterization.

The core principles of this guide—emphasizing orthogonal techniques for identity, comparative evaluation for purity methods, and a mass balance approach for potency—create a self-validating and trustworthy system. By explaining the causality behind each experimental choice and adhering to established regulatory principles, researchers can ensure the development of robust, reliable, and defensible analytical reference standards, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Gohier, F., et al. (2005). Journal of Organic Chemistry, 70(4), 1501-1504. Available at: [Link]

  • Dalvit, C., et al. (2003). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Journal of the American Chemical Society. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Kus, C., & Kadi, S. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • PharmTech. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available at: [Link]

  • Smolinski, R. A., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

  • Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Tzanavaras, P. D., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Available at: [Link]

  • Meyerson, S., et al. (1968). Mass Spectra of Diaryl Sulfones. Analytical Chemistry. Available at: [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available at: [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • ICH. (n.d.). Q2 Analytical Validation. International Council for Harmonisation. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Block, E., et al. (1976). The Mass Spectra of Sulfoxides and Sulfones. Journal of the American Chemical Society. Available at: [Link]

  • IARC. (2019). Summary of Data Reported. Some Industrial Chemical Intermediates and Solvents. Available at: [Link]

  • Chay, S. C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. Available at: [Link]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Available at: [Link]

  • ICH. (2023). Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • Hardy, M. J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]

  • Sevin, F., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology. Available at: [Link]

  • Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Alcami. (n.d.). Quality by Design: The Importance of Reference Standards in Drug Development. Available at: [Link]

  • Chu, W., & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Islam, R., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Impact of Fluorine Substitution on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1][2] Its unique properties allow for the fine-tuning of a molecule's electronic and steric characteristics, which can profoundly influence reaction outcomes and overall molecular behavior.[1][3] This guide provides an in-depth analysis of the multifaceted effects of fluorine substitution, supported by experimental data and mechanistic insights, to empower researchers in leveraging this remarkable element.

The Duality of Fluorine's Electronic Influence

Fluorine's impact on a molecule's reactivity stems primarily from its potent electronic effects. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (σ-effect).[4][5] This polarization of the carbon-fluorine bond significantly alters the electron density of the surrounding molecular framework.[4][6]

However, the story is not one of simple electron withdrawal. Fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a positive mesomeric effect (π-effect) where it donates electron density to an adjacent π-system.[4] The interplay between these opposing electronic forces is a critical determinant of how fluorine will modulate a reaction.

Probing the Impact on Acidity: The pKa Shift

A clear and quantifiable consequence of fluorine's strong inductive effect is its ability to increase the acidity of nearby protons. By withdrawing electron density, fluorine stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa.[7] This effect is additive and highly dependent on the proximity of the fluorine substituent to the acidic proton.

Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Analogs in Water

CompoundStructurepKa in Water
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidFCH₂COOH2.58[8]
Difluoroacetic AcidF₂CHCOOH1.22[8]
Trifluoroacetic AcidF₃CCOOH0.03[8]

Data sourced from multiple references.[8][9]

As the data illustrates, each additional fluorine atom dramatically increases the acidity of the carboxylic acid. This principle is widely applied in medicinal chemistry to modulate the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1][10][11]

Navigating Nucleophilic Aromatic Substitution (SNAr)

The role of fluorine in nucleophilic aromatic substitution (SNAr) is a classic example of its ability to defy simple expectations. While fluoride is generally a poor leaving group in SN2 reactions, fluoroarenes can be highly reactive in SNAr, particularly when the ring is activated by other electron-withdrawing groups.[12][13]

The key to understanding this lies in the reaction mechanism. The rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[12][13] Fluorine's powerful inductive effect stabilizes this intermediate, lowering the activation energy of this slow step and accelerating the overall reaction.[12]

SNAr_Mechanism Reactants Fluoroarene + Nucleophile TransitionState1 Transition State 1 (Rate-Determining) Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized by F) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group Products Substituted Arene + F⁻ TransitionState2->Products

Caption: The rate-determining step in SNAr is the formation of the Meisenheimer complex.

This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer complex.[13][14]

Experimental Protocol: A Comparative SNAr Reaction

To illustrate this principle, a comparative experiment can be conducted to assess the relative reactivity of 4-fluoronitrobenzene and 4-chloronitrobenzene with a nucleophile like piperidine.

Objective: To demonstrate the enhanced reactivity of a fluoroarene in an SNAr reaction compared to its chloro-analogue.

Materials:

  • 4-fluoronitrobenzene

  • 4-chloronitrobenzene

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • Standard analytical equipment (TLC, GC-MS, or NMR)

Procedure:

  • Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of 4-fluoronitrobenzene and 4-chloronitrobenzene in DMSO.

  • Nucleophile Addition: To each vessel, add an equimolar amount of piperidine at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions over time using an appropriate analytical technique (e.g., TLC or GC-MS) to measure the consumption of the starting material and the formation of the product, 4-(piperidin-1-yl)nitrobenzene.

  • Data Analysis: Plot the percentage conversion of the starting material against time for both reactions.

Expected Outcome: The reaction with 4-fluoronitrobenzene will proceed at a significantly faster rate than the reaction with 4-chloronitrobenzene, demonstrating the activating effect of the fluorine substituent in this context.

The Fluorine Advantage in Drug Development

Beyond influencing reaction rates and mechanisms, the strategic placement of fluorine is a powerful tool in drug design, primarily due to its effects on metabolic stability and conformation.[1][2][10]

Enhancing Metabolic Stability

A common strategy in medicinal chemistry is to replace a metabolically labile C-H bond with a much stronger C-F bond.[15] This "metabolic blocking" can prevent or slow down oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][16][17] The increased metabolic stability of many fluorinated drugs is a direct consequence of this principle.[1][18][19] For example, in the case of the cholesterol absorption inhibitor ezetimibe, the para-fluorophenyl group contributes to its improved metabolic stability.[1]

Metabolic_Blocking cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Drug_CH Drug-CH CYP450 CYP450 Enzyme Drug_CH->CYP450 Metabolic Oxidation Metabolite_OH Drug-COH (Metabolite) CYP450->Metabolite_OH Drug_CF Drug-CF CYP450_2 CYP450 Enzyme Drug_CF->CYP450_2 Strong C-F Bond No_Reaction Metabolism Blocked CYP450_2->No_Reaction

Caption: The strong C-F bond can prevent metabolic oxidation.

Conformational Control and the Gauche Effect

The introduction of fluorine can also exert significant control over a molecule's three-dimensional shape. The "gauche effect" is a stereoelectronic phenomenon where a gauche conformation (a 60° dihedral angle) is more stable than the anti conformation (a 180° dihedral angle) for certain molecules, such as 1,2-difluoroethane.[20] This preference is often attributed to stabilizing hyperconjugation or electrostatic interactions.[20] By influencing the preferred conformation of a drug molecule, fluorine can optimize its binding to a biological target, leading to enhanced potency and selectivity.[1]

Conclusion

The impact of the fluorine substituent on reaction outcomes is a rich and complex field, driven by a delicate balance of inductive and resonance effects. From modulating acidity and accelerating nucleophilic aromatic substitutions to enhancing metabolic stability and controlling molecular conformation, fluorine offers a versatile toolkit for the modern chemist. A thorough understanding of the underlying principles governing these effects is paramount for the rational design of novel molecules with tailored properties for applications in research, medicine, and materials science.

References

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • MDPI. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]

  • ResearchGate. (2023). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]

  • MacMillan, D. W. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17066–17073. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8411. [Link]

  • ACS Publications. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Lin, Z., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Journal of Environmental Science and Health, Part B, 55(11), 975-983. [Link]

  • Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2004). Conformational and substituent effects in the F-19 spectra of C-7-C-10 straight-chain chlorofluoroalkanes. [Link]

  • National Institutes of Health. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ACS Publications. (1986). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. [Link]

  • Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1439-1450. [Link]

  • Royal Society of Chemistry. (2009). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]

  • National Institutes of Health. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (1985). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. [Link]

  • PubMed. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. [Link]

  • ResearchGate. (2023). Fluorine substituent effects (on bioactivity). [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Environmental Science & Technology. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. [Link]

  • Chemistry LibreTexts. (2023). 10.2: Compounds of Fluorine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.